6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 6th position and a carboxamide group at the 3rd position. Additionally, it has a phenyl ring substituted with a difluoromethoxy group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials.
Introduction of the Chloro Group: The chloro group is introduced at the 6th position of the pyridine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group is introduced at the 3rd position of the pyridine ring through an amidation reaction using reagents like ammonia or primary amines.
Substitution with Difluoromethoxy Group: The phenyl ring is substituted with a difluoromethoxy group at the 4th position using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[4-(chloromethoxy)phenyl]pyridine-3-carboxamide
- 6-chloro-N-[4-(fluoromethoxy)phenyl]pyridine-3-carboxamide
- 6-chloro-N-[4-(methoxy)phenyl]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
Properties
IUPAC Name |
6-chloro-N-[4-(difluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-11-6-1-8(7-17-11)12(19)18-9-2-4-10(5-3-9)20-13(15)16/h1-7,13H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUHHUXPLCCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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